4-(2,3-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2,3-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-21(2)12-19-9(13(16,17)18)6-10(20-12)22-8-5-3-4-7(14)11(8)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQNELPVKTWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=C(C(=CC=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of Substituents: The dichlorophenoxy and trifluoromethyl groups are introduced via nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine core with 2,3-dichlorophenol and trifluoromethylating agents, respectively.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and trifluoromethyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
The compound has been explored for its potential as a pesticide and herbicide. Research indicates that derivatives of similar structures exhibit significant antifungal and insecticidal activities:
- Antifungal Activity : Studies have shown that pyrimidine derivatives can effectively inhibit various fungal pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum. For instance, certain synthesized compounds demonstrated antifungal activities at concentrations as low as 50 μg/ml, suggesting that this compound could be developed into effective agricultural fungicides .
- Insecticidal Activity : The compound has also displayed moderate insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda, indicating its potential utility in pest management strategies .
Pharmaceutical Applications
The biological activities of this compound extend into the pharmaceutical realm:
- Anticancer Properties : Preliminary studies indicate that certain derivatives possess anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). These compounds were evaluated for their cytotoxic effects at concentrations around 5 μg/ml, demonstrating potential as therapeutic agents .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is likely linked to their ability to interfere with cellular signaling pathways or induce apoptosis in malignant cells. Further research is necessary to elucidate these mechanisms fully.
Biochemical Research
In biochemical studies, the compound may serve as a valuable tool for investigating enzyme inhibition and metabolic pathways:
- Enzyme Inhibition Studies : Similar pyrimidine derivatives have been shown to inhibit enzymes critical in various metabolic processes. For example, they may act on acetylcholinesterase, which is relevant in neurodegenerative disease research.
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that several compounds exhibited excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of standard fungicides like tebuconazole. The results highlighted the potential for developing new antifungal agents based on this chemical scaffold .
| Compound ID | Inhibition Rate (%) | Standard Comparison |
|---|---|---|
| Compound A | 96.76 | Tebuconazole (96.45) |
| Compound B | 100 | Tebuconazole (96.45) |
| Compound C | 82.73 | Tebuconazole (83.34) |
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines revealed that certain trifluoromethyl pyrimidine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
| Cell Line | IC50 (μg/ml) | Relative Efficacy |
|---|---|---|
| PC3 | 5 | Moderate |
| K562 | 5 | Moderate |
| HeLa | 5 | Moderate |
| A549 | 5 | Moderate |
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Phenoxy Groups
- 4-(3,5-Dichlorophenoxy)-N-isopropyl-6-(trifluoromethyl)pyrimidin-2-amine (): Replacing 2,3-dichlorophenoxy with 3,5-dichlorophenoxy and dimethylamine with isopropylamine alters steric and electronic interactions. While the target compound may favor interactions with planar binding pockets (e.g., kinase active sites), the bulkier isopropyl group in this analog could reduce binding affinity or selectivity.
- 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine Derivatives (): Substituting chlorine with fluorine at positions 2 and 6 of the phenoxy group enhances electronegativity while reducing steric hindrance. These derivatives act as potentiators of the HMRGX1 receptor for pain treatment, suggesting that halogen position and electronegativity critically influence receptor activation .
Trifluoromethyl vs. Methoxy Groups
- 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (): Replacing trifluoromethyl with methoxy at position 6 reduces electron-withdrawing effects, resulting in lower binding energy (–8.116 kcal/mol) to VEGFR-2 kinase compared to analogs lacking trifluoromethyl groups. This highlights the trifluoromethyl group’s role in enhancing ligand-receptor interactions through hydrophobic and dipole interactions .
Binding Affinity and Structural Dynamics
A docking study of pyrimidine derivatives () revealed the following key
| Compound | Binding Energy (kcal/mol) | RMSD (Å) | Biological Target |
|---|---|---|---|
| 4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine (Reference) | –8.116 | 0.926 | VEGFR-2 kinase (antiangiogenic) |
| 4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | –7.739 | 2.668 | VEGFR-2 kinase |
| 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine | –7.211 | 1.745 | VEGFR-2 kinase |
| Target Compound: 4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | Theoretical data pending | N/A | Potential antiangiogenic |
The reference compound’s superior binding energy (–8.116 kcal/mol) and low RMSD (0.926 Å) suggest that selenadiazole and trifluoromethyl groups synergistically enhance target engagement. The target compound’s 2,3-dichlorophenoxy group may further optimize π-π stacking in hydrophobic pockets compared to methoxy or thioether analogs .
Antimicrobial and Antifungal Activity
- 4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-amine (): Replacing the pyrimidine core with a thieno[2,3-d]pyrimidine scaffold and introducing a 4-trifluoromethylphenoxy group yielded compounds with broad-spectrum antimicrobial activity. The trifluoromethyl group likely enhances membrane penetration, while the thieno ring improves metabolic stability compared to traditional pyrimidines .
- 4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine (): Demonstrated antifungal activity against Aspergillus terreus and Aspergillus niger. The phenylthio group’s sulfur atom may facilitate redox interactions, but its higher RMSD (1.745 Å) in docking studies implies suboptimal target binding compared to halogenated phenoxy derivatives .
Structural Insights from Crystallography
X-ray structures of pyrimidin-2-amine derivatives bound to the acetylcholine-binding protein (PDB: 4QAC) reveal that trifluoromethyl groups engage in van der Waals interactions with hydrophobic residues (e.g., Leu112, Tyr195). The 2,3-dichlorophenoxy group in the target compound could mimic these interactions, while dimethylamine may form hydrogen bonds with backbone carbonyls .
Biological Activity
4-(2,3-Dichlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, commonly referred to as compound 338792-61-3, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and its pharmacological properties.
- Chemical Formula : C13H10Cl2F3N3O
- Molecular Weight : 352.14 g/mol
- CAS Number : 338792-61-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Studies indicate that it may exert its effects through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, it exhibited a GI50 value of 274 nM against the UACC-62 melanoma cell line .
Anticancer Activity
A comprehensive evaluation of the compound's anticancer properties reveals its effectiveness across multiple cancer types. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UACC-62 (Melanoma) | 0.274 | Inhibition of tubulin polymerization |
| MDA-MB-468 (Breast Cancer) | 0.420 | Induction of apoptosis and cell cycle arrest |
| HCT-116 (Colon Cancer) | 0.800 | Inhibition of DNA synthesis |
| K-562 (Leukemia) | 0.960 | Disruption of mitotic spindle formation |
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines, the compound was found to significantly inhibit cell growth in a dose-dependent manner. The highest sensitivity was noted in melanoma cells, suggesting a targeted action against this type of cancer .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth without significant toxicity, indicating a favorable therapeutic index .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Key properties include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
